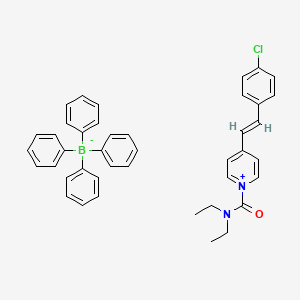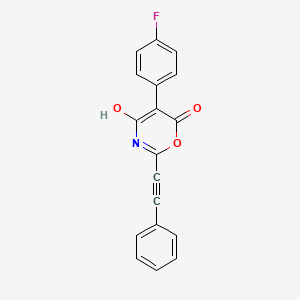
(S)-3-(hydroxymethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(hydroxymethyl)piperazin-2-one is a chiral compound belonging to the piperazine family. Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a hydroxymethyl group attached to the piperazine ring, making it a valuable intermediate in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(hydroxymethyl)piperazin-2-one can be achieved through several methods. One common approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This method provides chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities . Another method involves the use of a base-free palladium catalyst for the aerobic oxidative cyclization of alkenes, which can yield piperazinones under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of palladium-catalyzed reactions is favored due to their high efficiency and selectivity. Additionally, visible-light-promoted decarboxylative annulation protocols have been explored for the synthesis of piperazines under eco-friendly conditions .
Chemical Reactions Analysis
Types of Reactions: (S)-3-(hydroxymethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperazines, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-3-(hydroxymethyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of biochemical assays and as a building block for biologically active molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (S)-3-(hydroxymethyl)piperazin-2-one depends on its specific application. In pharmaceutical contexts, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Piperazin-2-one: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
N-methylpiperazine: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
2,5-dimethylpiperazine: Features two methyl groups, altering its steric and electronic properties.
Uniqueness: (S)-3-(hydroxymethyl)piperazin-2-one is unique due to its chiral nature and the presence of the hydroxymethyl group. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of chiral and biologically active compounds.
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(3S)-3-(hydroxymethyl)piperazin-2-one |
InChI |
InChI=1S/C5H10N2O2/c8-3-4-5(9)7-2-1-6-4/h4,6,8H,1-3H2,(H,7,9)/t4-/m0/s1 |
InChI Key |
DXVUWTCRCMXXQX-BYPYZUCNSA-N |
Isomeric SMILES |
C1CNC(=O)[C@@H](N1)CO |
Canonical SMILES |
C1CNC(=O)C(N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


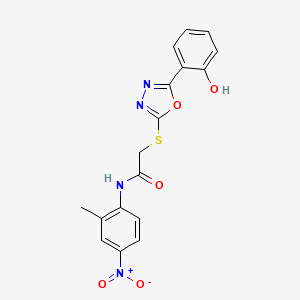
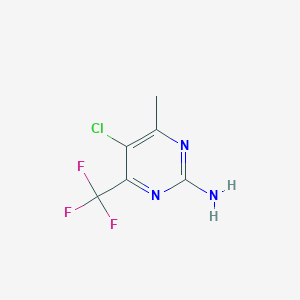
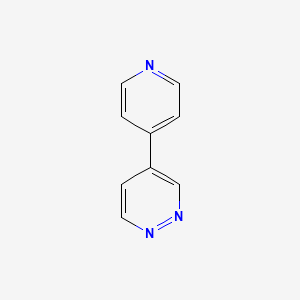


![2,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11772912.png)
![2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11772919.png)
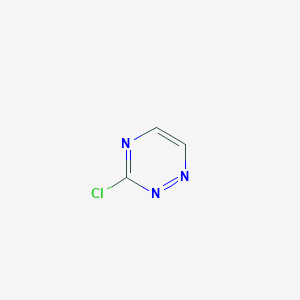

![1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11772949.png)
![2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772951.png)
